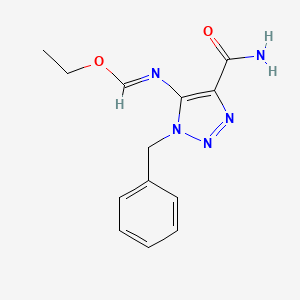![molecular formula C13H21BN2O2 B2772893 Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- CAS No. 1333388-05-8](/img/structure/B2772893.png)
Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- is a derivative of boronic acid, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 4-ethyl-1-piperazinylmethyl group. Boronic acids are known for their unique chemical properties, particularly their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications .
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, particularly those with 1,2 or 1,3-diol motifs .
Mode of Action
The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, a functional group present in many biological molecules . This allows boronic acids to interact with a variety of biological targets. In the context of organic synthesis, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including the regulation of proteasomes and the modulation of kinase activity .
Pharmacokinetics
Boronic acids and their derivatives are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that they may have a variety of effects at the molecular and cellular level .
Action Environment
The action of (2-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, like other boronic acids, can be influenced by environmental factors such as pH. For example, the reactivity of boronic acids is known to increase under basic conditions . Additionally, the stability of boronic acids can be affected by the presence of diols, which can form reversible covalent bonds with the boronic acid moiety .
Biochemical Analysis
Biochemical Properties
Boronic acids, including our compound of interest, are known to act as mild organic Lewis acids . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . This unique property leads to their utility in various biochemical reactions. For instance, boronic acids have been used extensively in glycoscience, including in drug delivery and in the sensing and separation of carbohydrate derivatives .
Cellular Effects
For instance, they have been used as protective groups in carbohydrate chemistry, processes for acylation, silylation and alkylation of glycoside-derived boronates .
Molecular Mechanism
The molecular mechanism of Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]-, involves its ability to participate in electronically divergent processes with a metal catalyst in the Suzuki–Miyaura coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
They are also environmentally benign, making them particularly attractive for use in laboratory settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This can be achieved through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Substitution Reaction: The phenylboronic acid intermediate undergoes a substitution reaction with 4-ethyl-1-piperazinylmethyl chloride in the presence of a base such as potassium carbonate to yield the desired compound.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: Boronic acids can undergo oxidation reactions to form boronic esters or boronic anhydrides.
Reduction: Reduction of boronic acids can yield boranes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., tetrahydrofuran).
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Suzuki-Miyaura Coupling: Biaryl compounds.
Scientific Research Applications
Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Biology: Employed in the development of sensors for detecting sugars and other diols due to its ability to form reversible covalent bonds with these molecules.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
4-Ethylphenylboronic Acid: Similar structure but lacks the piperazinylmethyl group.
4-Formylphenylboronic Acid: Contains a formyl group instead of the piperazinylmethyl group.
Uniqueness: Boronic acid, B-[2-[(4-ethyl-1-piperazinyl)methyl]phenyl]- is unique due to the presence of the 4-ethyl-1-piperazinylmethyl group, which imparts specific chemical properties and potential biological activities that are not observed in simpler boronic acids .
Properties
IUPAC Name |
[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14(17)18/h3-6,17-18H,2,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVYWZAGOGWEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCN(CC2)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
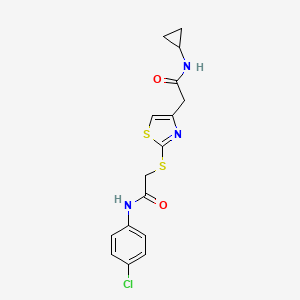

![N-(2-carbamoylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2772812.png)
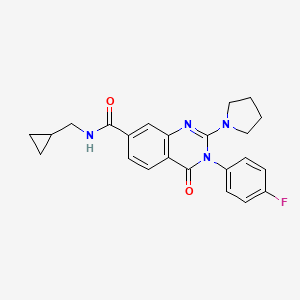
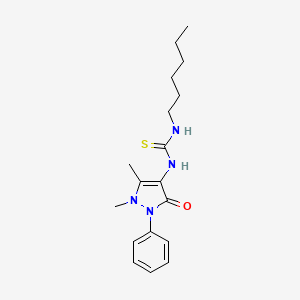
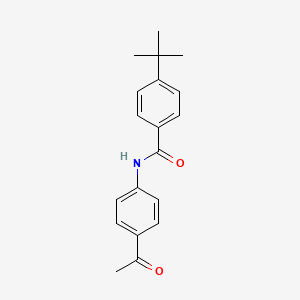
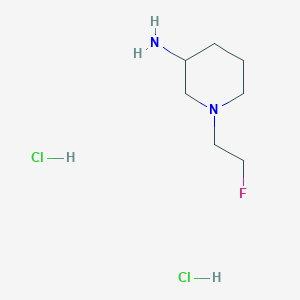
![N-[2-Phenyl-2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2772819.png)
![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)
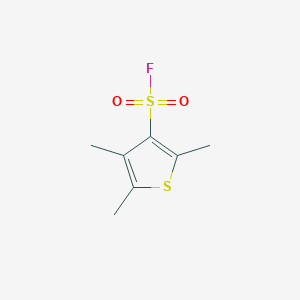
![4-[(2S,4R)-4-Methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2772824.png)
![N-(5-chloro-2-methylphenyl)-1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2772826.png)
![ethyl 4-({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2772829.png)
